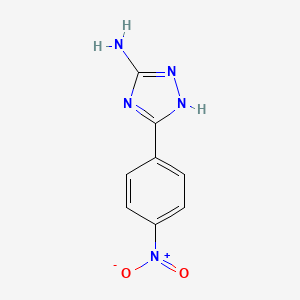

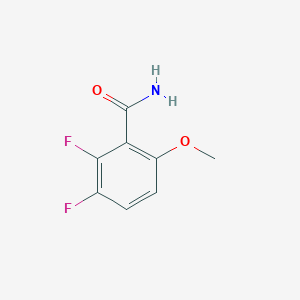

2,3-二氟-6-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

构象分析和分子对接

一项比较2,6-二氟-3-甲氧基苯甲酰胺(DFMBA)和3-甲氧基苯甲酰胺(3-MBA)的研究重点关注了它们在FtsZ抑制中的作用,FtsZ抑制是抗金黄色葡萄球菌活性的靶标。DFMBA中氟原子的存在导致其非平面性,这有利于与FtsZ蛋白相互作用。分子对接研究强调了DFMBA与FtsZ变构口袋的关键残基之间疏水相互作用的重要性。这些发现证实了在这种情况下羧酰胺基团的重要性,因为对该基团的修饰导致化合物失活,突出了2,6-二氟苯甲酰胺基序对FtsZ变构抑制的特异性(Barbier等,2023)。

抗菌特性

对3-甲氧基苯甲酰胺衍生物的探索导致了具有改善药学性质的有效抗葡萄球菌化合物的发现。这项研究强调了氟芳族化合物在开发新的抗菌剂中的潜力,特别是针对葡萄球菌感染(Haydon等,2010)。

抑制剂的合成和表征

另一项研究报道了靶向细菌细胞分裂蛋白FtsZ的抑制剂的合成和表征,证明了2,6-二氟苯甲酰胺衍生物在治疗细菌感染中的治疗潜力。这些发现为开发新型抗菌药物提供了一条有希望的途径(Straniero等,2023)。

阿尔茨海默病的成像应用

涉及合成碳11标记的CK1抑制剂的研究,包括2,2-二氟-5H-[1,3]二氧杂环[4',5':4,5]苯并[1,2-d]咪唑-6-基-3-甲氧基苯甲酰胺的衍生物,表明在阿尔茨海默病的正电子发射断层扫描(PET)成像中具有潜在应用。这突出了二氟苯甲酰胺衍生物在开发神经系统疾病成像剂中的作用(Gao等,2018)。

分子结构和分子间相互作用

一项关于N-3-羟基苯基-4-甲氧基苯甲酰胺分子结构的研究提供了分子间相互作用对分子几何形状的影响的见解,包括二聚化和晶体堆积。这项研究有助于理解苯甲酰胺衍生物在不同环境中的结构特征和行为(Karabulut等,2014)。

作用机制

Target of Action

Similar compounds such as 3-methoxybenzamide have been found to interact with poly [adp-ribose] polymerase 1 in humans .

Mode of Action

A related compound, 2,6-difluorobenzamide, has been studied as an ftsz inhibitor . FtsZ inhibitors prevent the polymerization of FtsZ, a protein essential for bacterial cell division, thereby inhibiting cell division .

Biochemical Pathways

Considering its potential role as an ftsz inhibitor, it may impact the bacterial cell division pathway .

Result of Action

If it acts as an ftsz inhibitor, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .

生化分析

Biochemical Properties

2,3-Difluoro-6-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as FtsZ, a bacterial cytoskeletal protein involved in cell division. The interaction between 2,3-Difluoro-6-methoxybenzamide and FtsZ results in the inhibition of FtsZ polymerization, thereby disrupting bacterial cell division . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 2,3-Difluoro-6-methoxybenzamide on various cell types and cellular processes are profound. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to cell death . In eukaryotic cells, 2,3-Difluoro-6-methoxybenzamide has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2,3-Difluoro-6-methoxybenzamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of FtsZ, preventing its polymerization and subsequent formation of the Z-ring, which is essential for bacterial cytokinesis . This binding interaction is facilitated by the fluorine atoms and the methoxy group, which enhance the compound’s affinity for the target protein. Additionally, 2,3-Difluoro-6-methoxybenzamide may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Difluoro-6-methoxybenzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 2,3-Difluoro-6-methoxybenzamide can lead to sustained inhibition of target enzymes and proteins, resulting in persistent changes in cellular function. In in vitro studies, the compound has shown consistent inhibitory effects on bacterial cell division over extended periods .

Dosage Effects in Animal Models

The effects of 2,3-Difluoro-6-methoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial cell division without causing significant toxicity to the host organism . At higher doses, 2,3-Difluoro-6-methoxybenzamide may exhibit toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on bacterial cells . Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity .

Metabolic Pathways

2,3-Difluoro-6-methoxybenzamide is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller metabolites . These metabolites are then excreted through the kidneys. The interaction of 2,3-Difluoro-6-methoxybenzamide with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,3-Difluoro-6-methoxybenzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 2,3-Difluoro-6-methoxybenzamide may accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of 2,3-Difluoro-6-methoxybenzamide is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may direct 2,3-Difluoro-6-methoxybenzamide to these compartments, enhancing its activity and function within the cell .

属性

IUPAC Name |

2,3-difluoro-6-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPANCNBFGMHWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)

![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)